
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a chlorophenyl group, a butenoic acid moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acid hydrolysis to yield the desired product. The reaction conditions often require refluxing the mixture in ethanol for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ketone group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3’-bromophenyl)-4-oxo-2-butenoic acid: Similar structure with a bromine atom instead of chlorine.
(E)-4-(3’-fluorophenyl)-4-oxo-2-butenoic acid: Similar structure with a fluorine atom instead of chlorine.
(E)-4-(3’-methylphenyl)-4-oxo-2-butenoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity, polarity, and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Properties
CAS No. |
191014-74-1; 191015-04-0 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 |
IUPAC Name |
(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChI Key |
CAGNWJGEYYHSDK-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



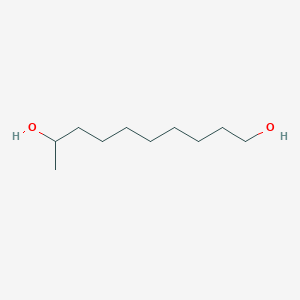
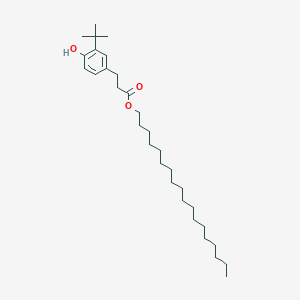
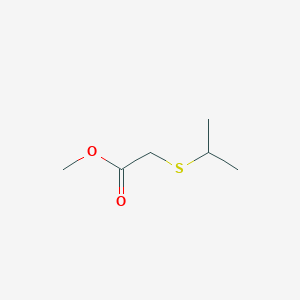
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
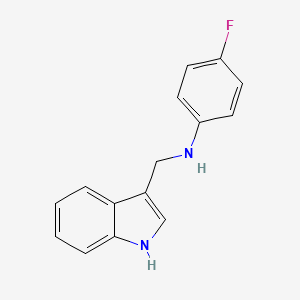
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

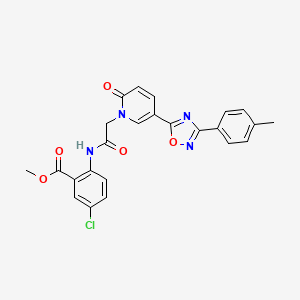
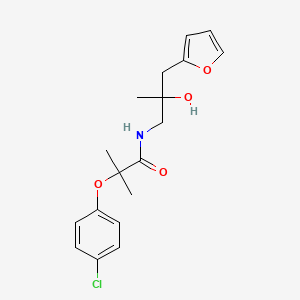
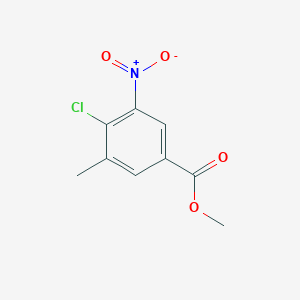
![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
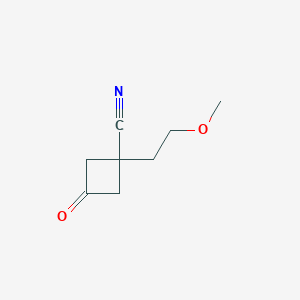
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
